molecular formula C16H14Cl2N2O4 B2904759 [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 876876-63-0

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No. B2904759
CAS RN: 876876-63-0
M. Wt: 369.2
InChI Key: AZSIXOFCWAHIOO-UHFFFAOYSA-N
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Description

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, also known as DMOCO, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMOCO belongs to a class of compounds called pyridine carboxylates, which have been studied for their ability to inhibit certain enzymes and proteins in the body.

Mechanism of Action

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound inhibits the activity of MMPs by binding to their catalytic site and preventing them from degrading extracellular matrix proteins. Similarly, this compound inhibits the activity of HDACs by binding to their active site and preventing them from removing acetyl groups from histone proteins. This leads to changes in gene expression and can result in various pharmacological effects such as apoptosis and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in various animal models. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to improvements in cognitive function. Inflammation is another area where this compound has been studied for its ability to reduce the production of inflammatory cytokines and chemokines, leading to improvements in various inflammatory conditions.

Advantages and Limitations for Lab Experiments

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and proteins. This compound is also relatively easy to synthesize and purify, making it a popular compound for research. However, this compound also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Researchers must take these factors into account when designing experiments using this compound.

Future Directions

There are several future directions for research on [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate. One area of interest is the development of this compound derivatives with improved pharmacological properties such as increased solubility and reduced toxicity. Another area of interest is the identification of new targets for this compound inhibition, which could lead to the discovery of novel therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies is another area of interest for future research. Overall, this compound has great potential for therapeutic applications and continued research in this area is warranted.

Synthesis Methods

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can be synthesized using a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2-(methoxyphenyl)methylamine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in tumor growth and metastasis. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inflammation is another area where this compound has been studied for its ability to inhibit the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-23-12-5-3-2-4-10(12)8-19-14(21)9-24-16(22)15-11(17)6-7-13(18)20-15/h2-7H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSIXOFCWAHIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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